

Technical Support Center: Interference of Heparin in Gamma-Glutamyltransferase (GGT) Assays

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Compound of Interest

Compound Name: *gamma-Glu-leu*

Cat. No.: *B1329908*

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This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and understanding the interference of heparin in gamma-glutamyltransferase (GGT) assays.

Frequently Asked Questions (FAQs)

Q1: What is heparin interference in GGT assays?

A1: Heparin interference in GGT assays refers to the phenomenon where the presence of heparin, a common anticoagulant, in blood samples can lead to inaccurate GGT activity measurements.^{[1][2][3]} This interference typically manifests as a falsely elevated GGT result.
^[4]

Q2: What is the underlying mechanism of heparin interference in GGT assays?

A2: The primary mechanism of heparin interference is photometric.^{[1][2]} Heparin, a negatively charged polysaccharide, can form complexes with various plasma proteins, including fibrinogen.^{[1][2]} These complexes can precipitate under the specific pH and ionic strength conditions of the GGT assay, leading to increased turbidity of the sample.^{[1][2][5]} This turbidity interferes with the spectrophotometric reading of the assay, causing an apparent increase in absorbance that is incorrectly interpreted as higher GGT activity.^{[1][2]}

Q3: Which sample types are affected by heparin interference?

A3: Heparinized plasma is the primary sample type affected.[1][2] The interference can also be observed when heparin is added directly to serum.[1][4] For accurate results, non-hemolyzed serum is the preferred sample for GGT assays to avoid this issue.[5][6] While some procedures state that lithium heparinized plasma may be used, it is often discouraged by other manufacturers due to the risk of turbidity.[6][7]

Q4: How significant is the impact of heparin on GGT results?

A4: The effect of heparin can be quite significant, leading to markedly elevated GGT readings. For instance, one study observed that GGT activity in serum with added heparin was over three times higher than in serum alone.[4] The degree of interference can also be dependent on the concentration of heparin in the sample.[8][9]

Q5: Are all GGT assay methods equally susceptible to heparin interference?

A5: The interference has been reported with methods recommended by the Scandinavian Society for Clinical Chemistry and Clinical Physiology, and the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC).[1][2] The Szasz modified method is also susceptible to this interference.[7][10] The specific formulation of reagents and the analytical system used can influence the extent of the interference.[8][9]

Troubleshooting Guide

Issue: Unexpectedly high GGT results in heparinized plasma samples.

This guide will help you identify and resolve potential heparin interference in your GGT assays.

Step 1: Initial Assessment

- Review Sample Type: Confirm that the samples are indeed heparinized plasma. If serum samples are available from the same draw, re-running the GGT assay on the serum can help confirm if heparin is the source of the discrepancy.
- Check for Visible Precipitate: Visually inspect the sample-reagent mixture for any signs of turbidity or precipitation.[3][5]

- Analyze Reaction Kinetics: If your analyzer provides reaction curves, look for any unusual shapes or flags that might indicate interference.[3]

Step 2: Mitigation Strategies

If heparin interference is suspected, the following methods can be employed to mitigate its effects:

- Use of Serum: The most straightforward solution is to use serum for GGT analysis, as it avoids the presence of anticoagulants like heparin.[4][5]
- Increase Ionic Strength: The turbidity caused by heparin-protein complexes can be reduced or eliminated by increasing the ionic strength of the reaction mixture.[1][2] This can be achieved by adding extra sodium chloride (NaCl) to the assay.[1][2]
- Enzymatic Removal of Heparin: The use of heparinase, an enzyme that degrades heparin, can be considered to neutralize its effect.[11] While commonly used in coagulation tests, its application in GGT assays would require validation.[11]

Step 3: Protocol Modification and Validation

If you must use heparinized plasma, consider the following protocol modifications. It is crucial to validate any modified protocol to ensure accurate and reproducible results.

- Sample Dilution: Performing serial dilutions of the plasma sample can help assess for interference. A non-linear response upon dilution may suggest the presence of an interfering substance.[3]
- Method Comparison: Compare the GGT results from heparinized plasma (with and without mitigation steps) to those from matched serum samples to determine the effectiveness of the intervention.

Quantitative Data Summary

The following tables summarize the quantitative effects of heparin on GGT assays as reported in the literature.

Table 1: Effect of Heparin on GGT Activity in Rat Samples

Sample Type	Mean GGT Activity (U/L)	Standard Deviation (SD)
Serum (S)	45.1	9.5
Serum + Heparin (S + H)	161.2	46.1
Plasma with Heparin (P(H))	93.3	30.9

Data from a study on Wistar rats, demonstrating a significant increase in GGT activity in the presence of heparin.[\[4\]](#)

Table 2: Impact of Incomplete Filling of Lithium Heparin Tubes on GGT Activity

Tube Filling Volume	Percentage Bias in GGT Activity
Half-draw	10.3%
Low-draw (one-third full)	16.6%

This data shows that a higher concentration of lithium heparin due to under-filling of collection tubes leads to a greater positive bias in GGT results.[\[8\]](#)[\[12\]](#)

Experimental Protocols

Methodology for GGT Assay (Szasz Modified)

This protocol is based on the widely used Szasz method, which is susceptible to heparin interference.

Principle: Gamma-glutamyltransferase catalyzes the transfer of the γ -glutamyl group from a donor substrate, L- γ -glutamyl-p-nitroanilide (GPNA), to an acceptor, glycylglycine. This reaction releases p-nitroaniline, a colored compound that can be measured spectrophotometrically at 405 nm. The rate of p-nitroaniline formation is directly proportional to the GGT activity in the sample.[\[6\]](#)[\[13\]](#)

Reagents:

- R1 (Buffer/Acceptor): Tris buffer with glycylglycine.
- R2 (Substrate): L- γ -glutamyl-p-nitroanilide.
- Working Reagent: Prepared by mixing R1 and R2 according to the manufacturer's instructions.

Procedure:

- Sample Preparation: Use fresh, non-hemolyzed serum or plasma. If using plasma, be aware of potential heparin interference.
- Assay Reaction:
 - Pipette the working reagent into a cuvette and incubate at the specified temperature (e.g., 37°C).
 - Add the sample to the cuvette and mix.
 - Immediately start monitoring the change in absorbance at 405 nm.
- Measurement: Record the change in absorbance per minute ($\Delta A/min$).
- Calculation: Calculate the GGT activity using the molar absorptivity of p-nitroaniline and the sample-to-reagent volume ratio.

Protocol to Mitigate Heparin Interference by Increasing Ionic Strength

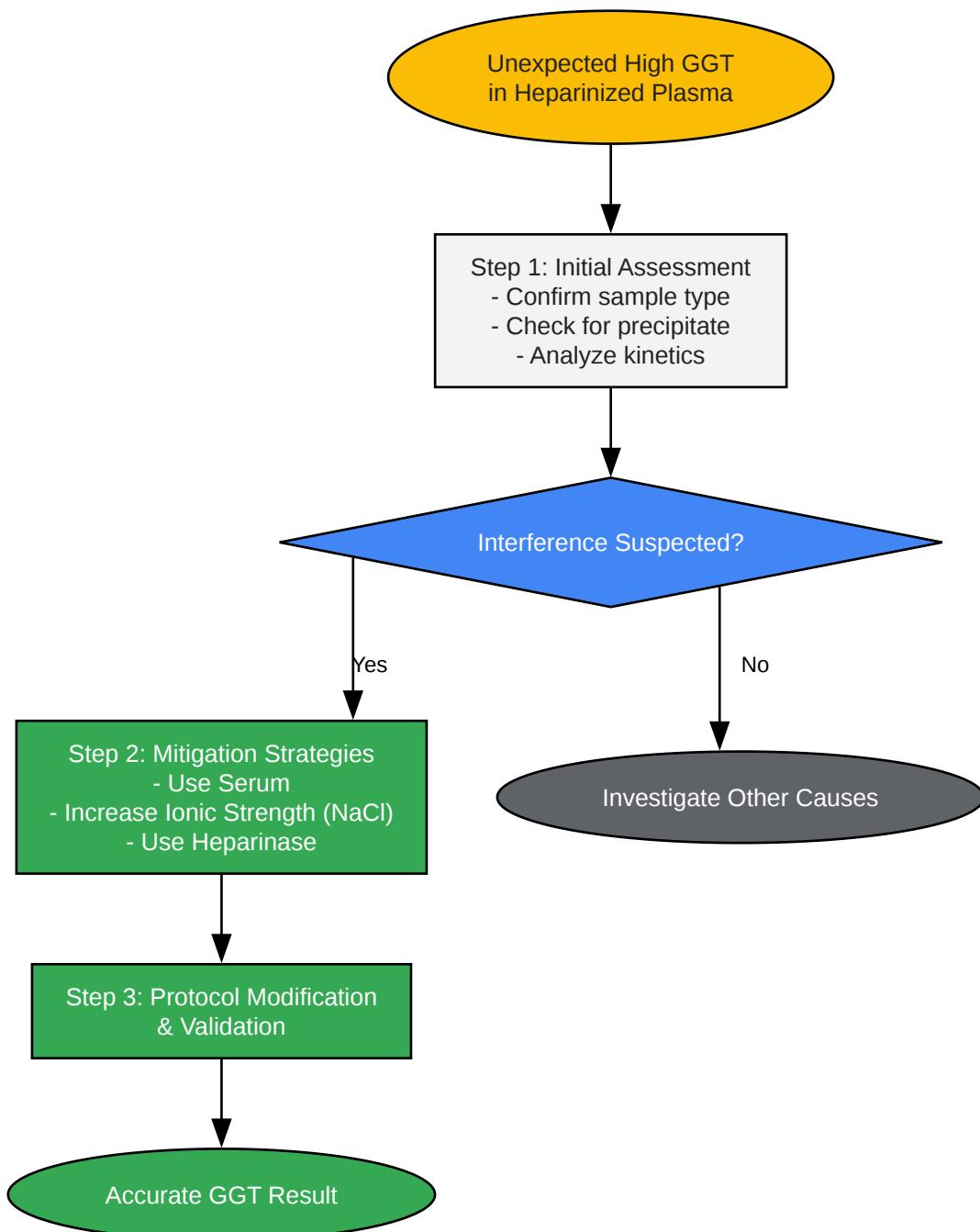
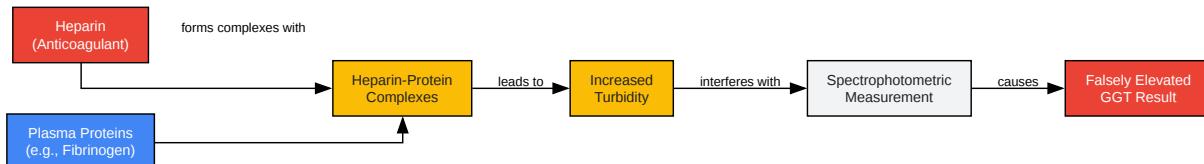
This protocol modification aims to reduce turbidity in heparinized samples.

- Prepare a concentrated NaCl solution: Prepare a sterile, high-purity NaCl solution (e.g., 1 M).
- Determine Optimal NaCl Concentration: Empirically test the addition of small, precise volumes of the concentrated NaCl solution to the GGT assay reaction mixture to determine

the minimal concentration needed to prevent turbidity without inhibiting the enzyme. This will require validation with both heparinized plasma and serum samples.

- Modified Assay Procedure:
 - Add the determined volume of the NaCl solution to the working reagent before adding the sample.
 - Proceed with the standard GGT assay protocol.
- Validation: Validate the modified protocol by comparing GGT results from heparinized plasma with those from matched serum samples to ensure the interference is overcome and the results are accurate.

Visualizations

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